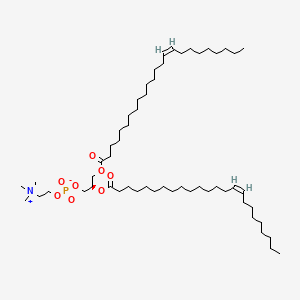
Dinervonoyllecithin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a complex lipid molecule with a molecular formula of C56H108NO8P and a molecular weight of 954.4 g/mol. This compound is characterized by its two 24-carbon fatty acid chains, each having one cis double bond at the 15th carbon . Dinervonoyllecithin is primarily used in the preparation of multivesicular liposomes and planar bilayer lipid membranes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dinervonoyllecithin involves the use of mixed-micelles, such as those formed from lecithin and dodecylamine in an ethanol/water media. This method templates the formation of sponge mesoporous silica materials. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the proper formation of the micelles and subsequent synthesis of the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. The compound can be extracted from natural sources such as egg yolk, soybeans, and sunflower oil. The extraction process may involve the use of solvents like hexane, ethanol, acetone, petroleum ether, or benzene . The extracted lecithin is then subjected to further purification to isolate this compound.
化学反应分析
Types of Reactions: Dinervonoyllecithin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phosphatidylcholine derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
Dinervonoyllecithin has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of multivesicular liposomes and planar bilayer lipid membranes for studying the phase transition of giant unilamellar vesicles.
Biology: The compound is essential for the structure and functions of eukaryotic membranes and is involved in cell signaling and membrane dynamics.
Medicine: this compound is used in drug delivery systems, particularly in ophthalmic delivery and ophthalmic drug compositions.
Industry: The compound is utilized in the formulation of liposomes for drug delivery and as an emulsifier in various industrial applications.
作用机制
Dinervonoyllecithin exerts its effects through its role as a structural component of cell membranes. It is involved in the synthesis of very low-density lipoproteins and serves as a substrate for sphingomyelin . The compound also plays a crucial role in cell signaling by acting as a source of signaling molecules. The molecular targets and pathways involved include the phosphatidylcholine transfer protein and various enzymes responsible for lipid metabolism .
相似化合物的比较
Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine (PE): Another phospholipid found in biological membranes, involved in membrane fusion and cell signaling.
Phosphatidylinositol (PI): Plays a role in cell signaling and membrane dynamics.
Phosphatidylserine (PS): Involved in cell signaling and apoptosis.
Uniqueness: Dinervonoyllecithin is unique due to its specific fatty acid composition, with two 24-carbon chains each having a cis double bond at the 15th carbon . This unique structure imparts specific properties to the compound, making it suitable for specialized applications in drug delivery and membrane studies.
属性
IUPAC Name |
[(2R)-2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,54H,6-19,24-53H2,1-5H3/b22-20-,23-21-/t54-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNAIYQZZOESC-CGKZWXATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H108NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | PC(24:1(15Z)/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51779-96-5 |
Source


|
| Record name | Dinervonylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














